

# A Comparative Guide to Telavancin MIC Breakpoints from Global Regulatory Bodies

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## Compound of Interest

Compound Name: *Telavancin*

Cat. No.: *B1682011*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of **Telavancin** Minimum Inhibitory Concentration (MIC) breakpoints as established by the United States Food and Drug Administration (FDA), the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the Clinical and Laboratory Standards Institute (CLSI). The information presented herein is intended to offer clarity and support for research, clinical trial design, and drug development endeavors involving **Telavancin**.

In 2014, a significant revision in the broth microdilution (BMD) susceptibility testing method for **Telavancin** was introduced by the CLSI. This revised method demonstrated improved accuracy and reproducibility, resulting in lower and more precise MIC values.<sup>[1][2]</sup> Consequently, this led to updated interpretive breakpoints for **Telavancin** being approved by the FDA and adopted by EUCAST, ensuring global harmonization.<sup>[1][3]</sup>

## Comparative Analysis of Telavancin MIC Breakpoints

The following table summarizes the susceptible MIC breakpoints for **Telavancin** against key Gram-positive pathogens as recognized by the FDA/CLSI and EUCAST. It is important to note that for the organisms listed, the breakpoints from these regulatory bodies are harmonized.

Pathogen	FDA / CLSI Susceptible MIC Breakpoint (µg/mL)	EUCAST Susceptible MIC Breakpoint (µg/mL)
Staphylococcus aureus	≤ 0.12	≤ 0.12
Streptococcus pyogenes	≤ 0.12	≤ 0.12
Streptococcus agalactiae	≤ 0.12	≤ 0.12
Streptococcus anginosus group	≤ 0.06	≤ 0.06
Enterococcus faecalis (vancomycin-susceptible)	≤ 0.25	≤ 0.25

Data sourced from multiple references.[\[1\]](#)

## Experimental Protocols for Telavancin MIC Determination

The determination of **Telavancin** MIC values follows a revised broth microdilution method, as standardized by the CLSI and adopted by the FDA and EUCAST. This updated protocol is crucial for obtaining accurate and reproducible results.

### Reference Method: Broth Microdilution (BMD)

The standardized broth microdilution method is performed according to the guidelines outlined in the CLSI document M07. The key modifications for **Telavancin** susceptibility testing are as follows:

- **Solvent and Diluent:** Dimethyl sulfoxide (DMSO) is used as both the solvent for preparing the stock solution and the diluent for subsequent dilutions of **Telavancin**. This is in accordance with CLSI guidelines for water-insoluble agents.
- **Surfactant Addition:** Polysorbate-80 (P-80), a non-ionic surfactant, is added to the Mueller-Hinton broth at a final concentration of 0.002%. This is a critical step to prevent the binding of the lipophilic **Telavancin** molecule to the plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.

- **Inoculum Preparation:** A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
- **Incubation:** The microtiter plates are incubated at 35°C for 16-20 hours in ambient air before the results are read.
- **MIC Reading:** The MIC is recorded as the lowest concentration of **Telavancin** that completely inhibits the visible growth of the organism.

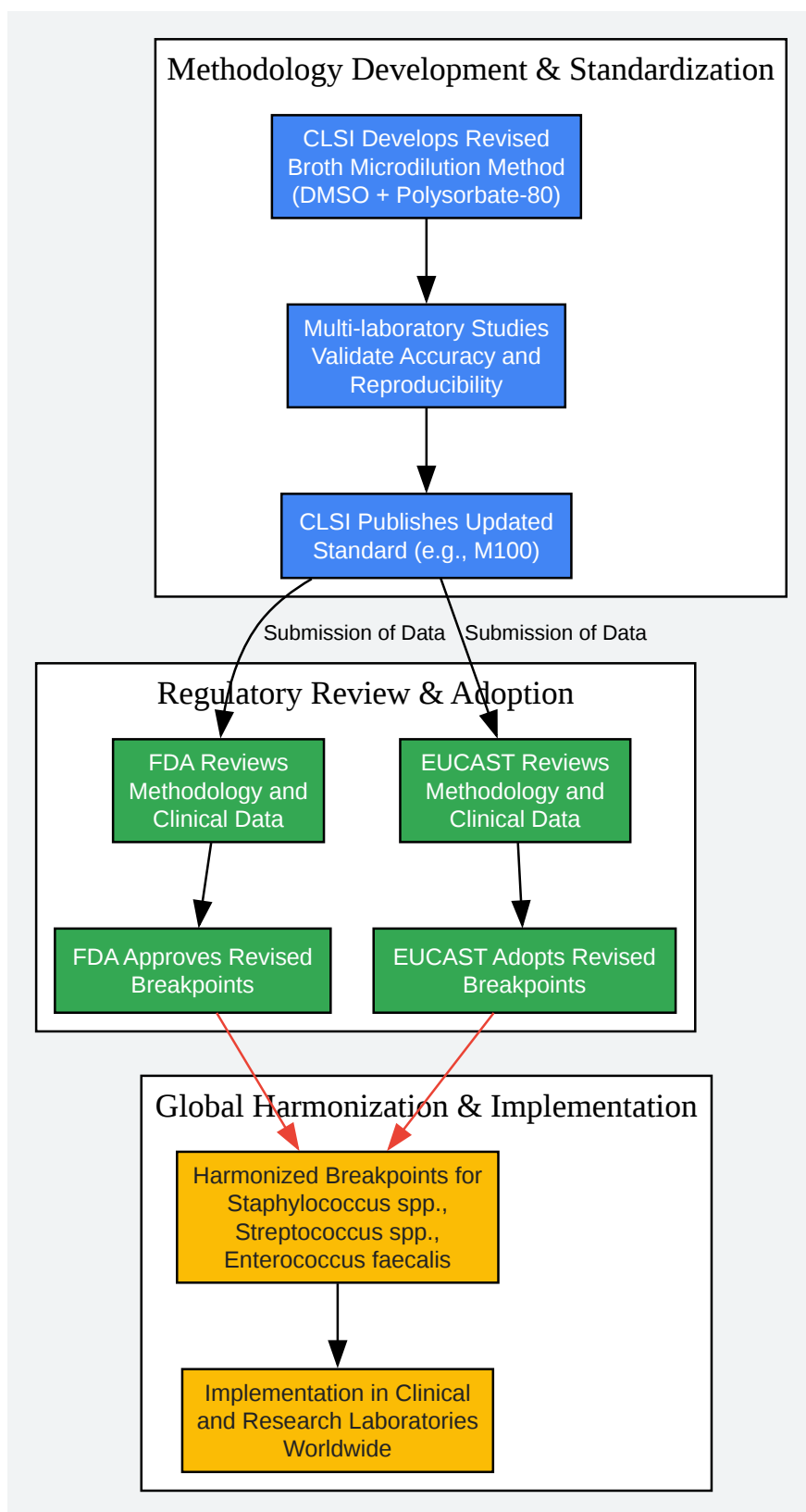
#### Quality Control (QC)

For quality assurance, specific reference strains are tested concurrently with the clinical isolates. The resulting MIC values for these QC strains must fall within the acceptable ranges defined by the CLSI. The recommended QC strains for **Telavancin** testing include:

- *Staphylococcus aureus* ATCC 29213
- *Enterococcus faecalis* ATCC 29212
- *Streptococcus pneumoniae* ATCC 49619

## Regulatory Cross-Validation Workflow

The process of establishing and cross-validating **Telavancin** MIC breakpoints involves a collaborative and evidence-based approach among regulatory and standards-setting organizations. The following diagram illustrates this logical workflow.



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## References

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